molecular formula C12H12N2O2 B1362633 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- CAS No. 57711-73-6

2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-

Cat. No. B1362633
CAS No.: 57711-73-6
M. Wt: 216.24 g/mol
InChI Key: CXZXLLVNQYUMAW-JXMROGBWSA-N
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Patent
US05196147

Procedure details

In 400 ml of an aqueous solution of 13.77 g of sodium hydroxide, 34.80 g of methyl cyanoacetate was dissolved and 34.01 g of p-dimethylamino benzaldehyde was then added under a nitrogen atmosphere, followed by adding 200 ml of ethanol to obtain a uniform solution. Under reflux, the stirring was continued for 51 hours and the reaction mixture was added to 12 N hydrochloric acid to obtain the precipitates. The resultant solid was repeated twice to recrystallize from a methanol/ethanol mixture to obtain 13.51 g of the needles.
Quantity
34.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.77 g
Type
reactant
Reaction Step Three
Quantity
34.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
needles
Yield
37%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:5][C:6]([O:8]C)=[O:7])#[N:4].[CH3:10][N:11]([CH3:20])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.Cl>C(O)C>[C:3]([C:5](=[CH:16][C:15]1[CH:18]=[CH:19][C:12]([N:11]([CH3:20])[CH3:10])=[CH:13][CH:14]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
34.01 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
13.77 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34.8 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
aqueous solution
Quantity
400 mL
Type
solvent
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a uniform solution
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
CUSTOM
Type
CUSTOM
Details
to obtain the precipitates
CUSTOM
Type
CUSTOM
Details
to recrystallize from a methanol/ethanol mixture

Outcomes

Product
Details
Reaction Time
51 h
Name
needles
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.51 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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